3-(1-(3-(苯硫基)丙酰)氮杂环丁-3-基)恶唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

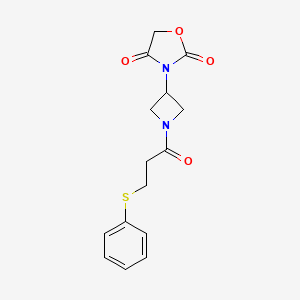

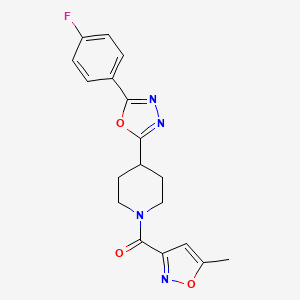

This compound, also known as PTPAD, has a unique structure that has attracted the attention of researchers in various fields of science. It is a derivative of azetidin-2-one, which has been identified as having immunostimulating and antimicrobial properties, as well as antioxidant activity .

Synthesis Analysis

The synthesis of such compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process begins with the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis

The molecular structure of PTPAD is complex, with a molecular weight of 336.42. It includes a phenylthio group attached to a propanoyl group, which is further attached to an azetidin-3-yl group. This is connected to an oxazolidine-2,4-dione group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PTPAD are complex and involve several steps . These include the formation of Schiff’s bases (intermediates) and the subsequent preparation of the final derivatives .科学研究应用

Anticancer Potential

This compound has been identified as having significant potential in anticancer treatments. The derivatives of azetidin-2-one, which include the phenylthio propanoyl group, have shown promising results in inhibiting cancer cell growth. Specifically, they have been evaluated using MCF-7 cell lines, a type of breast cancer cell line, indicating their potential effectiveness against this form of cancer .

Antimicrobial Activity

The azetidin-2-one derivatives also exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics that can be used to treat various bacterial infections. Their effectiveness against a range of microbial strains could lead to the development of broad-spectrum antibiotics .

Antioxidant Activity

These compounds have demonstrated antioxidant activity, which is crucial in protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, inflammation, and cancer. Therefore, these derivatives could be used in the development of treatments or supplements to manage oxidative stress-related conditions .

Immunostimulating Effects

Some substituted azetidin-2-one derivatives are recognized for their immunostimulating effects. They can potentially enhance the immune response, making them useful in vaccine development or as adjuvants to boost the efficacy of existing vaccines .

Synthesis of Schiff’s Bases

The compound is involved in the synthesis of Schiff’s bases, which are an important class of organic compounds with various applications, including as intermediates in the synthesis of other organic compounds. Schiff’s bases have applications in dyes, pigments, and as catalysts in different chemical reactions .

Development of Heterocyclic Compounds

The compound plays a role in the development of heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole/thiadiazole ring. These heterocycles are important in medicinal chemistry due to their diverse pharmacological activities .

Chemical Intermediate

Due to its reactive nature, this compound can serve as a chemical intermediate in the synthesis of more complex molecules. This is particularly useful in the pharmaceutical industry, where it can lead to the development of new drugs with various therapeutic applications .

Research Tool in Pharmacology

Lastly, as a compound with multiple biological activities, it serves as an important research tool in pharmacology. It can be used to study the mechanisms of action of drugs, understand disease pathways, and identify new therapeutic targets .

未来方向

属性

IUPAC Name |

3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQXWRKAWZRFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)

![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)

![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)

![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)